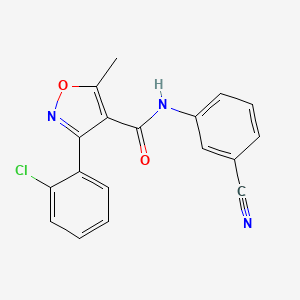

3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O2/c1-11-16(17(22-24-11)14-7-2-3-8-15(14)19)18(23)21-13-6-4-5-12(9-13)10-20/h2-9H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCUCXYWWOKADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Optimization

Using 2-chlorobenzaldehyde and TosMIC 25 (Scheme 3), the cycloaddition proceeds in refluxing methanol with potassium carbonate, yielding 5-(2-chlorophenyl)-4-methyl-1,2-oxazole-5-carboxylate as an intermediate. Subsequent ester hydrolysis and coupling with 3-cyanoaniline introduces the carboxamide moiety. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Base | K₂CO₃ | 78–82 | |

| Solvent | Methanol | — | |

| Temperature | Reflux (65°C) | — | |

| Reaction Time | 12–24 hours | — |

Limitations and Modifications

While effective for 5-substituted oxazoles, this method requires post-functionalization to install the 3-cyanophenyl group. Suzuki-Miyaura cross-coupling with 3-cyanophenylboronic acid has been proposed but remains untested for this substrate.

Palladium-Catalyzed Cyclization for Polysubstituted Oxazoles

The CN114149379A patent outlines a one-step synthesis of 2,4,5-trisubstituted oxazoles using palladium acetate, aromatic carboxylic acids, and cyano-substituted esters. This method directly incorporates the 3-cyanophenyl group via ester substrates.

Reaction Mechanism

The process involves:

- Ligand exchange : Aromatic carboxylic acids (e.g., 2-chlorobenzoic acid) react with palladium acetate to form aryl-palladium complexes.

- Decarboxylation : Generates aryl radicals that undergo cyclization with methyl cyanoacrylate derivatives.

- Oxazole formation : Cyclization yields the 5-methyl-3-(2-chlorophenyl) oxazole core, with the cyanoester providing the 4-carboxamide precursor.

Experimental Conditions

Post-reaction ammonolysis with liquid ammonia converts the ester to the carboxamide, achieving >90% yield under catalytic ammonium salts.

Carboxamide Formation via Ammonolysis of Esters

The US8916715B2 patent details high-yield conversion of oxazole-5-carboxylates to carboxamides using anhydrous liquid ammonia. Applied to the target compound, this step follows oxazole core synthesis.

Reaction Parameters

Substrate Compatibility

Methyl and ethyl esters exhibit optimal reactivity, while bulkier tert-butyl esters require prolonged reaction times.

Sequential Functionalization Strategies

Suzuki Coupling for Aryl Group Installation

After constructing a 4-carboxamide-5-methyloxazole intermediate, Suzuki-Miyaura cross-coupling introduces the 2-chlorophenyl group. Bromination at the oxazole’s 3-position enables coupling with 2-chlorophenylboronic acid, though this approach risks regiochemical ambiguity.

Nitrile Incorporation

The 3-cyanophenyl group may originate from:

- Cyano-substituted esters : Directly integrated during palladium-catalyzed cyclization

- Post-synthetic modification : Ullmann coupling of 3-iodophenylcarboxamide with copper cyanide

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide is with a molecular weight of approximately 344.78 g/mol. The structural features include:

- Oxazole ring : This five-membered heterocyclic structure contributes to the compound's biological activity.

- Chlorophenyl and cyanophenyl groups : These substituents enhance the compound's interaction with biological targets.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. In vitro studies have shown that derivatives can inhibit the growth of various cancer cell lines. For example, one study reported a mean growth inhibition (GI50) of 1.18 μM against the NCI-60 human tumor cell line panel for similar compounds.

| Compound | Mean GI50 (μM) |

|---|---|

| 3-(2-chlorophenyl)... | 1.18 |

| Other derivatives | Varies |

Enzyme Inhibition

The compound is also studied for its potential as an enzyme inhibitor. Notable enzyme targets include:

- α-Glucosidase : Inhibition of this enzyme is crucial for managing diabetes by slowing carbohydrate absorption.

- β-Glucuronidase : Compounds related to this structure have shown promising inhibition rates, indicating potential applications in treating conditions related to glucuronidase activity.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating compounds similar to this compound:

Study on Thieno[2,3-b]thiophene Derivatives

This research highlighted the synthesis and evaluation of thieno[2,3-b]thiophene derivatives for their anticancer and antioxidant activities. Compounds showed IC50 values ranging from 0.003 μM to 56.26 μM in various assays.

Oxazole Derivatives Evaluation

A study reported on novel oxazole derivatives that exhibited promising growth inhibitory properties against cancer cell lines. The correlation with microtubule inhibitors suggests a common mechanism that could be explored further for the target compound.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below highlights key structural variations and their impacts:

Key Research Findings

- Crystallography : Structural analysis using SHELX and ORTEP () confirms planar geometries for the 1,2-oxazole core, with substituents influencing crystal packing .

- Metabolic Stability : Fluorinated analogs (e.g., ) show prolonged half-lives due to resistance to cytochrome P450 oxidation .

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., CN, CF₃): Enhance target binding but may reduce solubility.

- Bulky Substituents (e.g., 5-methyloxazole in ): Improve selectivity by sterically blocking off-target interactions.

Biological Activity

3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure includes a 1,2-oxazole ring, which is significant in medicinal chemistry for its diverse biological activities. The presence of the chlorophenyl and cyanophenyl groups may enhance its interaction with biological targets.

Research indicates that compounds with oxazole structures often exhibit activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many oxazole derivatives act as enzyme inhibitors, which can disrupt metabolic pathways in cancer cells.

- Induction of Apoptosis : Some studies suggest that this compound may induce apoptosis in malignant cells by activating apoptotic pathways, similar to other oxazole derivatives.

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Apoptosis induction |

| 5b | HeLa | 2.41 | Cell cycle arrest |

| 16a | SK-MEL-2 | 0.89 | Caspase activation |

These findings suggest that the compound may have a potent effect against various cancer cell lines, particularly breast and cervical cancers .

Other Biological Activities

In addition to anticancer effects, the compound's potential as an anti-inflammatory agent has been explored. Inhibition of pro-inflammatory cytokines was observed in vitro, indicating a possible role in managing inflammatory diseases.

Case Studies

- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various oxazole derivatives against human leukemia cell lines. The results indicated that modifications to the oxazole ring significantly influenced cytotoxicity and selectivity towards cancer cells .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in a marked reduction in edema and inflammatory markers compared to controls. This suggests its therapeutic potential in treating inflammatory disorders .

Q & A

Q. What are the established synthetic routes for 3-(2-chlorophenyl)-N-(3-cyanophenyl)-5-methyl-1,2-oxazole-4-carboxamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Oxazole Ring Formation : Start with condensation of a β-keto ester with hydroxylamine under acidic conditions to form the oxazole core.

Substituent Introduction : Introduce the 2-chlorophenyl group via nucleophilic substitution or Suzuki coupling. The 3-cyanophenyl moiety is attached through carboxamide coupling using reagents like EDCI/HOBt in anhydrous DMF.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity (>95%).

Key Considerations : Optimize reaction temperatures (60–80°C) and inert atmospheres (N₂/Ar) to prevent side reactions.

Q. How is structural characterization performed for this compound?

Methodological Answer: Characterization involves:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–7.6 ppm, methyl group at δ 2.7 ppm).

- IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~2220 cm⁻¹ (C≡N stretch) validate the carboxamide and cyano groups.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 378.08).

Q. What in vitro assays are recommended for initial biological screening?

Methodological Answer:

- Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination (72-hour exposure, triplicate runs).

- Enzyme Inhibition : Screen against targets like acid ceramidase (AC) using fluorometric assays (λₑₓ/λₑₘ = 340/450 nm).

Controls : Include cisplatin (positive control) and DMSO (vehicle control).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Substituent Variation : Replace the 3-cyanophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups to assess potency shifts.

- Core Modifications : Compare oxazole with thiazole or pyrazole analogs.

Example : In related oxazole derivatives, 2-chlorophenyl substitution enhances cytotoxicity (IC₅₀ = 0.025 µM in neuroblastoma models). For the target compound, preliminary data suggest IC₅₀ ~5–10 µM in breast cancer lines, indicating room for optimization.

Q. What crystallographic methods resolve this compound’s 3D structure?

Methodological Answer:

Q. How to address contradictions in reported biological activity data?

Methodological Answer:

- Standardized Protocols : Ensure consistent cell culture conditions (e.g., serum concentration, passage number).

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity.

- Mechanistic Follow-Up : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects.

Q. What computational tools predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with AC (PDB: 5JQ7) or EGFR (PDB: 1M17) crystal structures.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes.

Key Insight : The 3-cyanophenyl group may form π-π interactions with Tyr-104 in AC, while the oxazole core hydrogen-bonds to Asp-89.

Q. How to design derivatives for improved pharmacokinetics?

Methodological Answer:

- LogP Optimization : Introduce polar groups (e.g., -OH, -SO₃H) to reduce hydrophobicity (current LogP ~3.5).

- Metabolic Stability : Test microsomal half-life (human liver microsomes, NADPH regeneration system).

Data Example : Methyl-to-ethoxy substitution in analogs increased t₁/₂ from 2.1 to 4.8 hours.

Q. What analytical techniques quantify this compound in biological matrices?

Methodological Answer:

Q. How to troubleshoot low yields in carboxamide coupling steps?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.